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Foreword

Isonicotinic acid and its derivatives represent a cornerstone in modern medicinal chemistry,
serving as versatile scaffolds for the development of a wide array of therapeutic agents. From
the foundational anti-tubercular drug isoniazid to novel kinase inhibitors, the pyridine-4-
carboxylic acid core is a privileged structure. This guide focuses on a specific, yet significant,
derivative: 2-(2-chlorophenyl)isonicotinic acid. The introduction of a 2-chlorophenyl
substituent at the 2-position of the isonicotinic acid ring system imparts unique steric and
electronic properties, making it a compound of considerable interest for structure-activity
relationship (SAR) studies and as a key building block in the synthesis of complex
pharmaceutical molecules. This document provides a detailed overview of its fundamental
molecular and physicochemical properties, insights into its synthesis and characterization, and
a discussion of its relevance in contemporary drug discovery.

Core Molecular Attributes

The foundational step in evaluating any chemical entity for research and development is a
thorough understanding of its fundamental molecular characteristics. These identifiers are
crucial for everything from sourcing and registration to analytical method development and
computational modeling.

Molecular Formula and Weight
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The elemental composition of 2-(2-chlorophenyl)isonicotinic acid is described by the
molecular formula C12HsCINO2. This formula indicates the presence of twelve carbon atoms,
eight hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms.

Based on this composition, the molecular weight is calculated to be 233.65 g/mol [1]. This
value is fundamental for stoichiometric calculations in synthesis, preparation of solutions of
known concentration, and for mass spectrometry analysis.

Chemical Structure

The structural arrangement of atoms defines the molecule's identity and is the primary
determinant of its chemical and biological properties. 2-(2-chlorophenyl)isonicotinic acid
consists of a pyridine ring with a carboxylic acid group at the 4-position (the defining feature of
an isonicotinic acid) and a 2-chlorophenyl group attached to the 2-position of the pyridine ring.

Diagram: Molecular Structure of 2-(2-chlorophenyl)isonicotinic Acid

Caption: 2D structure of 2-(2-chlorophenyl)isonicotinic acid.

Key Identifiers

A universally recognized identifier for a chemical substance is its CAS Registry Number.

Identifier Value
CAS Number 1225547-10-3[1][2]
IUPAC Name 2-(2-chlorophenyl)pyridine-4-carboxylic acid

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation,
and understanding its behavior in biological systems. While specific experimental data for 2-(2-
chlorophenyl)isonicotinic acid is not widely published, we can infer some properties from its
structure and data on related compounds.
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Significance in Drug
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and receptor binding.

Synthesis and Characterization

The synthesis of 2-(2-chlorophenyl)isonicotinic acid can be approached through several

established synthetic routes for biaryl pyridine compounds. A common strategy involves a

cross-coupling reaction.

Proposed Synthetic Workflow
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A plausible and efficient method for the synthesis of 2-(2-chlorophenyl)isonicotinic acid is
the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming
reaction is widely used in the pharmaceutical industry for its tolerance of a broad range of
functional groups and generally high yields.

Diagram: Proposed Suzuki-Miyaura Coupling Synthesis Workflow

Starting Materials:
- 2-chloroisonicotinic acid ester
- 2-chlorophenylboronic acid
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Caption: A conceptual workflow for the synthesis of 2-(2-chlorophenyl)isonicotinic acid.
Experimental Protocol: Conceptual Suzuki-Miyaura Coupling

» Reaction Setup: To a solution of a suitable 2-halo-isonicotinic acid ester (e.g., methyl 2-
chloroisonicotinate) in a degassed solvent system (such as a mixture of dioxane and water)
is added 2-chlorophenylboronic acid, a palladium catalyst (e.qg.,
tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).

o Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen
or argon) for a period sufficient to ensure complete conversion, typically monitored by thin-
layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

e Workup and Ester Hydrolysis: Upon completion, the reaction is cooled, and the organic layer
is separated. The crude product is then subjected to ester hydrolysis, typically by treatment
with a base such as lithium hydroxide or sodium hydroxide in a solvent mixture like
THF/water.

« Purification: After acidification to protonate the carboxylic acid, the crude 2-(2-
chlorophenyl)isonicotinic acid is isolated and purified by standard techniques such as
recrystallization or column chromatography to yield the final product.

Analytical Characterization
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The identity and purity of the synthesized 2-(2-chlorophenyl)isonicotinic acid must be
confirmed through a battery of analytical techniques.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show characteristic signals for the
protons on both the pyridine and phenyl rings. The aromatic region will be complex due to
the coupling between adjacent protons. The carboxylic acid proton will appear as a broad
singlet, typically at a downfield chemical shift.

o 183C NMR: The carbon NMR spectrum will display twelve distinct signals corresponding to
the twelve carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will
be the most downfield signal. The chemical shifts of the aromatic carbons will be
influenced by the nitrogen atom in the pyridine ring and the chlorine atom on the phenyl
ring.

e Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the
compound. The mass spectrum should show a molecular ion peak (M+) or a protonated
molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 233.65
g/mol . The isotopic pattern of the chlorine atom (3°Cl and 3’Cl in an approximate 3:1 ratio)
will result in a characteristic M+2 peak.

« Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for
the functional groups present. Key expected vibrations include a broad O-H stretch from the
carboxylic acid (typically in the range of 2500-3300 cm~1), a strong C=0 stretch from the
carbonyl group (around 1700 cm~1), and C=C and C=N stretching vibrations from the
aromatic rings.

Applications in Drug Discovery and Medicinal
Chemistry

While specific biological activity data for 2-(2-chlorophenyl)isonicotinic acid is not
extensively documented in publicly available literature, its structural motifs suggest several
potential areas of application in drug discovery.
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e As a Building Block: The primary utility of this compound is likely as a key intermediate in the
synthesis of more complex molecules. The carboxylic acid functional group provides a
convenient handle for amide bond formation, allowing for the facile introduction of this biaryl
scaffold into a variety of molecular frameworks.

o Potential as a Kinase Inhibitor Scaffold: Many kinase inhibitors incorporate a substituted
pyridine or similar heterocyclic core. The 2-(2-chlorophenyl)isonicotinic acid moiety could
serve as a hinge-binding element in the ATP-binding pocket of various kinases.

e Analogue of Anti-inflammatory and Anti-cancer Agents: Isonicotinic acid derivatives have
been investigated for a range of biological activities, including anti-inflammatory and
anticancer properties. The 2-chlorophenyl substitution could modulate the activity and
selectivity of such compounds. For example, derivatives of isonicotinic acid are being
explored as potential inhibitors of the PD-1/PD-L1 immune checkpoint pathway, a significant
target in oncology.

Conclusion and Future Perspectives

2-(2-Chlorophenyl)isonicotinic acid is a well-defined chemical entity with a clear role as a
valuable building block for medicinal chemists and drug discovery scientists. Its synthesis is
achievable through robust and well-established synthetic methodologies like the Suzuki-
Miyaura cross-coupling. While detailed biological data for this specific compound is sparse, its
structural relationship to a multitude of biologically active molecules suggests that it holds
potential for the development of novel therapeutics. Future research efforts could focus on the
synthesis of a library of amides and esters derived from 2-(2-chlorophenyl)isonicotinic acid
and their subsequent screening against a panel of biological targets, such as kinases, immune
checkpoint proteins, and enzymes involved in inflammatory pathways. Such studies would
further elucidate the therapeutic potential of this versatile chemical scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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